(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Beschreibung
This compound belongs to the benzothiazinone class, characterized by a 1,4-benzothiazine-1,1-dioxide core. The structure features two distinct aryl substituents:
- A 3,4-dimethoxyphenyl group attached via a methanone moiety.
- A 3,5-dimethoxyphenyl group at the 4-position of the benzothiazinone ring.
While direct pharmacological data for this compound is unavailable in the provided evidence, benzothiazinone derivatives are often explored for antimicrobial, anticancer, or anti-inflammatory activities due to their electron-rich aromatic systems and structural versatility .
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO7S/c1-30-18-12-17(13-19(14-18)31-2)26-15-24(34(28,29)23-8-6-5-7-20(23)26)25(27)16-9-10-21(32-3)22(11-16)33-4/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFIFQARTQAPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features two methoxy groups on phenyl rings and a benzothiazine core that contributes to its biological properties. The presence of the dioxido group is thought to enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the 3,4-dimethoxyphenyl moiety exhibit significant antimicrobial properties. For instance, a related compound, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA) , was shown to effectively inhibit Escherichia coli DNA topoisomerase I with minimal toxicity to human cells . This suggests that similar compounds may also exhibit selective antibacterial activity.
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes such as topoisomerases. For example, DMA demonstrated preferential inhibition of bacterial topoisomerases over human counterparts . This selectivity is crucial for developing antibiotics that minimize side effects on human cells.
In Vitro Studies
In vitro studies have demonstrated the effectiveness of related methoxy-substituted compounds against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 16 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .
Synthesis and Derivatives
The synthesis of these compounds often involves complex organic reactions. For example, the preparation of 1-(3,4-dimethoxyphenyl)ethanol from 3,4-dimethoxyacetophenone via catalytic hydrogenation has been documented . Such synthetic routes are essential for producing high-purity compounds suitable for biological testing.
Data Table: Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
Key Analogs Identified:
4-(3,5-Dichlorophenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone ()
1,1-Dioxido-4-(3,4,5-Trimethoxyphenyl)-4H-1,4-Benzothiazin-2-ylMethanone ()
Comparative Analysis:
Key Observations:
- Substituent Effects: The target compound’s dimethoxy groups (electron-donating) contrast with Analog 1’s dichloro groups (electron-withdrawing). This difference may influence electronic distribution, affecting binding to biological targets .
- Solubility : The target compound’s higher methoxy content likely improves aqueous solubility over Analog 1 but may reduce it compared to Analog 2’s phenyl group (less polar).
- Spectral Characterization : Techniques such as NMR and UV-Vis (referenced in and ) would be critical for differentiating these analogs, particularly in verifying substituent positions and sulfone integration .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
